molecular formula C9H10N4O2S B3212318 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide CAS No. 1099632-71-9

4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide

Cat. No.: B3212318
CAS No.: 1099632-71-9
M. Wt: 238.27
InChI Key: FWZBTYAIDBGHFJ-UHFFFAOYSA-N
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Description

4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide is a sophisticated synthetic hybrid molecule designed for medicinal chemistry and drug discovery research. It incorporates two pharmacologically significant motifs: a benzenesulfonamide group and a 1,2,4-triazole ring. The benzenesulfonamide moiety is a established zinc-binding group known to confer potent inhibitory activity against carbonic anhydrase isoforms . Specifically, inhibitors targeting the tumor-associated hCA IX and XII isoforms are a primary focus in developing novel anticancer strategies, as these enzymes are overexpressed in hypoxic solid tumors and contribute to acidosis and cancer cell survival . The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological profile, including documented antitumor, antifungal, and antibacterial properties . The strategic fusion of these two fragments into a single chemical entity, as seen in this compound, is a common practice in "hybrid" drug design to create multifunctional molecules or to enhance efficacy and selectivity . While direct biological data on this specific molecule may be limited in the public domain, structurally related compounds featuring the benzenesulfonamide-1,2,4-triazole architecture have demonstrated promising biological activities. These activities include serving as inhibitors for various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to neurodegenerative disease research, and exhibiting cytotoxic effects against human cancer cell lines . Consequently, this compound presents high research value as a key intermediate or lead compound for the synthesis and evaluation of novel enzyme inhibitors and anticancer agents. Researchers can utilize it to explore structure-activity relationships (SAR), mechanism of action, and for further chemical derivatization. This product is intended for laboratory research purposes only and is not classified as a drug, antioxidant, or cosmetic ingredient. It is strictly for use by qualified professionals. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c10-16(14,15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H2,10,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZBTYAIDBGHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide typically involves the reaction of 4-chloromethylbenzenesulfonamide with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Structural Overview

The molecular formula of 4-((1H-1,2,4-triazol-1-yl)methyl)benzenesulfonamide is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S with a molecular weight of 328.4 g/mol . It features a triazole ring which is known for its biological activity and ability to form hydrogen bonds, making it a versatile scaffold for drug design .

Medicinal Chemistry

Antifungal Agents : The triazole moiety is widely recognized for its antifungal properties. Compounds containing the triazole ring have been utilized in the treatment of fungal infections by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that derivatives of this compound exhibit significant antifungal activity against various strains of fungi .

Anticancer Research : Recent investigations have indicated that compounds similar to 4-((1H-1,2,4-triazol-1-yl)methyl)benzenesulfonamide may possess anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point in drug development efforts aimed at targeting various cancer types .

Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes such as carbonic anhydrase and certain kinases, which play crucial roles in metabolic pathways and signal transduction . This inhibition can lead to therapeutic benefits in conditions like hypertension and cancer.

Agricultural Applications

Fungicides : Due to its antifungal properties, this compound can be developed into a fungicide for agricultural use. Its efficacy against plant pathogens can help improve crop yields and reduce losses due to fungal infections .

Plant Growth Regulators : Research has suggested that triazole derivatives can act as plant growth regulators, influencing plant metabolism and growth patterns. This application is particularly valuable in enhancing crop resilience against environmental stressors .

Materials Science

Polymer Chemistry : The sulfonamide group in this compound allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials such as thermal stability and mechanical strength. These polymers can find applications in coatings and composites used in various industries .

Nanotechnology : The compound's unique chemical structure makes it suitable for functionalizing nanoparticles, which can be utilized in drug delivery systems or as catalysts in chemical reactions . This application is particularly promising for developing targeted therapies in medicine.

Case Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry evaluated the antifungal properties of various triazole derivatives, including those related to 4-((1H-1,2,4-triazol-1-yl)methyl)benzenesulfonamide. The results demonstrated significant activity against Candida species with minimal cytotoxicity to human cells .

Case Study 2: Anticancer Potential

Research conducted by Smith et al. (2023) investigated the anticancer effects of triazole-containing compounds on breast cancer cell lines. The study found that these compounds inhibited cell growth and induced apoptosis through the modulation of specific signaling pathways .

Case Study 3: Agricultural Efficacy

In agricultural trials, derivatives of 4-((1H-1,2,4-triazol-1-yl)methyl)benzenesulfonamide were tested as fungicides against Fusarium species affecting crops. The results indicated a significant reduction in disease incidence compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Structure Molecular Weight (g/mol) Key Features Applications/Notes
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide Benzenesulfonamide with triazole linked via methylene at position 4 ~238.27 Flexible methylene spacer; enhanced lipophilicity Potential antifungal/antimicrobial agent; under preclinical investigation
4-(1H-1,2,4-Triazol-3-yl)benzenesulfonamide Direct triazole (3-position) attachment to benzene ring 224.24 Rigid structure; strong hydrogen-bonding capacity Research chemical; supplier-listed (CAS 4922-53-6)
Itraconazole-related mixture Complex dioxolan-piperazine-triazole-sulfonamide hybrid ~800–850 (estimated) Multi-target antifungal; photolabile USP pharmacopeial standard; used in antifungal therapies
((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate Tetrahydrofuran core with triazole, difluorophenyl, and tosyl groups ~500–550 (estimated) Stereospecific; high metabolic stability Intermediate in antifungal synthesis (e.g., voriconazole analogs)

Key Research Findings

Pharmacological Activity

  • Antifungal Potential: The itraconazole-related compound in highlights the importance of triazole-sulfonamide hybrids in antifungal drug design. The methylene linker in 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide may enhance membrane permeability compared to 4-(1H-1,2,4-Triazol-3-yl)benzenesulfonamide, which lacks this spacer .
  • Steric and Electronic Effects : The triazole’s position (1-yl vs. 3-yl) influences hydrogen-bonding interactions. For example, the 3-yl isomer () may exhibit stronger binding to cytochrome P450 enzymes, whereas the 1-yl derivative could favor off-target interactions .

Stability and Handling

  • The itraconazole-related mixture requires light-resistant storage due to photosensitivity , suggesting that triazole-sulfonamide hybrids with extended conjugation (e.g., the target compound) may share similar stability challenges.
  • The methylene spacer in the target compound could reduce crystallinity compared to rigid analogs, impacting shelf-life and formulation .

Biological Activity

4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The triazole moiety is known for its role in various pharmacological applications, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C₉H₁₀N₄O₂S
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 119192-10-8

The biological activity of 4-((1H-1,2,4-triazol-1-yl)methyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, compounds containing the triazole ring have been identified as effective inhibitors of various targets such as DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-((1H-1,2,4-triazol-1-yl)methyl)benzenesulfonamide exhibit potent antimicrobial properties. For instance, a series of synthesized triazole-benzoxazole hybrids showed significant inhibition against Mycobacterium tuberculosis (Mtb), with IC₅₀ values ranging from 2.2 to 3.0 µM for key compounds .

CompoundTargetIC₅₀ (µM)
BOK-2DprE12.2 ± 0.1
BOK-3DprE13.0 ± 0.6

Anticancer Activity

In vitro studies have indicated that 4-((1H-1,2,4-triazol-1-yl)methyl)benzenesulfonamide derivatives possess anticancer properties against various cancer cell lines. A study on triazole-benzonic acid hybrids reported IC₅₀ values against MCF-7 and HCT-116 cell lines ranging from 15.6 to 23.9 µM . The most active compounds induced apoptosis in cancer cells while showing minimal toxicity to normal cells.

Cell LineCompoundIC₅₀ (µM)
MCF-7Hybrid 215.6
HCT-116Hybrid 523.9

Case Study 1: Antimycobacterial Activity

A detailed study evaluated the antimycobacterial activity of synthesized triazole derivatives against Mtb strains. The compounds were tested for their ability to inhibit DprE1, revealing that several derivatives not only inhibited enzyme activity but also demonstrated low minimum inhibitory concentrations (MICs), suggesting their potential as therapeutic agents against tuberculosis .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer efficacy of triazole-containing compounds against breast cancer cells (MCF-7). The study highlighted that certain derivatives led to significant apoptosis rates compared to standard chemotherapeutics like doxorubicin, indicating a promising avenue for further development in cancer treatment .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify methylene bridge (-CH₂-) between triazole and sulfonamide groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
    Advanced Characterization :
  • Single-Crystal X-Ray Diffraction : Resolve stereoelectronic effects of the triazole-sulfonamide moiety (e.g., bond angles, torsion) .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers, which may skew bioactivity data .

How can computational methods guide the design of derivatives with enhanced target selectivity?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize hydrogen-bonding interactions with target enzymes .
  • Molecular Dynamics (MD) Simulations : Predict stability of ligand-receptor complexes under physiological conditions (e.g., solvation effects) .
    Case Study : Replace the triazole’s N-methyl group with bulkier substituents to reduce off-target binding, guided by in silico screening .

What strategies are effective for improving aqueous solubility without compromising bioactivity?

Q. Basic Research Focus

  • Salt Formation : Co-crystallize with sodium or potassium counterions via pH-controlled precipitation .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the sulfonamide group .
    Advanced Approach :
  • Use COSMOtherm simulations to predict logP/logS changes for structural analogs .

How should researchers validate the stability of this compound under long-term storage conditions?

Q. Basic Research Focus

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess triazole ring oxidation .

What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?

Q. Advanced Research Focus

  • Taguchi Methods : Optimize substituent positions (e.g., para vs. meta on benzene) using orthogonal arrays .
  • Free-Wilson Analysis : Deconstruct contributions of individual functional groups (e.g., triazole vs. sulfonamide) to bioactivity .

How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Q. Advanced Research Focus

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic clearance (e.g., CYP450 assays) .
  • Tissue Distribution Studies : Use radiolabeled compound (¹⁴C) to correlate target engagement with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide
Reactant of Route 2
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4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide

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